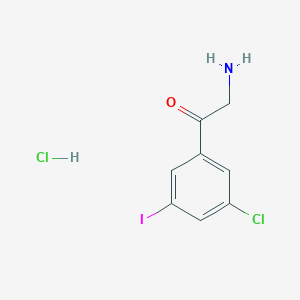

3-Chloro-5-iodophenacylamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H8Cl2INO |

|---|---|

Molecular Weight |

331.96 g/mol |

IUPAC Name |

2-amino-1-(3-chloro-5-iodophenyl)ethanone;hydrochloride |

InChI |

InChI=1S/C8H7ClINO.ClH/c9-6-1-5(8(12)4-11)2-7(10)3-6;/h1-3H,4,11H2;1H |

InChI Key |

MMFGSUSRAOELPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(=O)CN.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategies for 3 Chloro 5 Iodophenacylamine Hydrochloride

Comprehensive Retrosynthetic Analysis of 3-Chloro-5-iodophenacylamine Hydrochloride

A retrosynthetic analysis of this compound reveals a convergent synthetic strategy. The primary disconnection targets the formation of the hydrochloride salt, leading back to the free base, 3-chloro-5-iodophenacylamine. The most logical subsequent disconnections are at the C-N bond of the primary amine and the C-C bond between the carbonyl group and the aromatic ring.

Disconnection Strategy:

C-N Bond Disconnection (Amine Synthesis): The primary amine can be retrosynthetically disconnected to its precursor, a 2-halo-1-(3-chloro-5-iodophenyl)ethan-1-one (an α-haloketone). This disconnection points towards a nucleophilic substitution reaction where an amine source displaces a halide (e.g., bromide) at the α-position of the ketone.

C-C Bond Disconnection (Acylation): The phenacyl group can be disconnected via a Friedel-Crafts acylation reaction. This step traces the 1-(3-chloro-5-iodophenyl)ethan-1-one back to the key halogenated aromatic precursor, 1-chloro-3-iodobenzene (B1293798), and an acylating agent like acetyl chloride or acetic anhydride.

C-Halogen Bond Disconnections (Halogenation): The 1-chloro-3-iodobenzene precursor is further disconnected to simpler aromatic starting materials. The sequence and methodology of introducing the chloro and iodo substituents are critical for achieving the desired 1,3-substitution pattern and avoiding isomeric impurities.

This analysis establishes 1-chloro-3-iodobenzene as a crucial intermediate, the synthesis of which requires highly regioselective halogenation techniques.

Innovations in Synthetic Approaches to this compound

Recent advancements in synthetic organic chemistry offer innovative approaches to streamline the synthesis of complex molecules like this compound, focusing on improving efficiency, reducing waste, and enhancing safety.

Development of One-Pot and Cascade Reaction Sequences

While a complete one-pot synthesis of this compound from simple precursors is challenging due to the incompatibility of reagents and reaction conditions for each step, a semi-one-pot or tandem approach can be envisioned for the latter stages of the synthesis. For instance, the amination of the α-halo-3-chloro-5-iodoacetophenone intermediate could potentially be combined with the in-situ formation of the hydrochloride salt.

A hypothetical one-pot amination and salt formation could proceed as follows:

The α-halo-3-chloro-5-iodoacetophenone is dissolved in a suitable solvent.

An aminating agent, such as hexamethylenetetramine (in the Delépine reaction), is added, and the reaction is heated to form the quaternary ammonium (B1175870) salt intermediate.

Without isolation, an ethanolic solution of hydrochloric acid is added to the reaction mixture to effect the hydrolysis of the intermediate and concomitant precipitation of the final hydrochloride salt.

Integration of Green Chemistry Principles in Synthetic Pathways

The principles of green chemistry can be integrated into the synthesis of this compound to minimize its environmental impact. Key areas for improvement include:

Atom Economy: Utilizing reactions with high atom economy, such as direct amination techniques that incorporate the nitrogen atom with minimal byproduct formation.

Safer Solvents: Replacing hazardous chlorinated solvents like chloroform (B151607) or carbon tetrachloride with greener alternatives such as 2-methyltetrahydrofuran, cyclopentyl methyl ether, or even water where feasible.

Catalysis: Employing catalytic methods over stoichiometric reagents. For example, catalytic reductive amination of a corresponding α-azido ketone precursor would be a greener alternative to methods that generate significant stoichiometric waste.

Energy Efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, particularly in the amination step.

Stereoselective Synthesis Considerations for Related Analogs

While this compound itself is achiral, the synthesis of chiral analogs, where a substituent at the α-position creates a stereocenter, would require stereoselective methods. The development of such analogs could be of interest for structure-activity relationship studies.

Key strategies for stereoselective synthesis would include:

Asymmetric Reduction: The enantioselective reduction of a corresponding α-azido ketone to a chiral α-azido alcohol, followed by conversion of the alcohol to a leaving group and subsequent displacement with an amine with inversion of configuration.

Chiral Auxiliaries: The use of a chiral auxiliary to direct the stereoselective alkylation or amination of the α-position.

Kinetic Resolution: The enzymatic or chemical kinetic resolution of a racemic mixture of the final amine or an intermediate.

Critical Evaluation of Diverse Synthetic Routes

A critical evaluation of the diverse synthetic routes to this compound is essential for selecting the most efficient and practical method for a given scale of production. The primary route involves the preparation of a 3-chloro-5-iodoacetophenone precursor, followed by α-halogenation and subsequent amination.

A plausible, though not explicitly documented, synthetic pathway would be:

Friedel-Crafts Acylation: Reaction of 1-chloro-3-iodobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce 3-chloro-5-iodoacetophenone. The regioselectivity is directed by the existing substituents on the benzene (B151609) ring.

α-Halogenation: Bromination or chlorination of the methyl group of 3-chloro-5-iodoacetophenone to yield α-bromo-3-chloro-5-iodoacetophenone or its chloro-analogue. This can be achieved using reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride.

Amination: Conversion of the α-haloketone to the primary amine. Several methods are available:

Delépine Reaction: Reaction with hexamethylenetetramine followed by acidic hydrolysis.

Gabriel Synthesis: Reaction with potassium phthalimide (B116566) followed by hydrazinolysis.

Azide (B81097) Reduction: Reaction with sodium azide to form the α-azido ketone, followed by reduction (e.g., with H₂/Pd-C or Staudinger reaction).

Hydrochloride Salt Formation: Treatment of the resulting amine with hydrochloric acid.

Comparative Analysis of Overall Yields and Reaction Efficiencies

Table 1: Comparative Analysis of Amination Methods for α-Haloacetophenones

| Amination Method | Typical Reagents | Advantages | Disadvantages | Estimated Yield Range (%) |

|---|---|---|---|---|

| Delépine Reaction | Hexamethylenetetramine, HCl/EtOH | One-pot hydrolysis and salt formation possible; readily available reagents. | Can sometimes lead to side products; formation of formaldehyde (B43269) waste. | 60-80 |

| Gabriel Synthesis | Potassium phthalimide, Hydrazine (B178648) | Clean reaction with minimal over-alkylation. | Requires two steps (alkylation and hydrolysis); phthalhydrazide (B32825) byproduct can be difficult to remove. | 70-90 |

| Azide Reduction | Sodium azide, H₂/Pd-C or PPh₃ | High-yielding; avoids over-alkylation. | Use of potentially explosive sodium azide; requires a separate reduction step. | 85-95 |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-Chloro-5-iodophenacylamine |

| Hydrochloric acid |

| Diethyl ether |

| Isopropanol |

| Ethyl acetate |

| Hydrogen chloride |

| α-Halo-3-chloro-5-iodoacetophenone |

| Hexamethylenetetramine |

| 2-Methyltetrahydrofuran |

| Cyclopentyl methyl ether |

| α-Azido ketone |

| 1-Chloro-3-iodobenzene |

| Acetyl chloride |

| Aluminum chloride |

| 3-Chloro-5-iodoacetophenone |

| α-Bromo-3-chloro-5-iodoacetophenone |

| N-Bromosuccinimide |

| Sulfuryl chloride |

| Potassium phthalimide |

| Sodium azide |

Assessment of Atom Economy and Byproduct Generation Profiles

A critical evaluation of any synthetic route involves the assessment of its atom economy and the profile of byproducts generated. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no waste generated.

For the synthesis of this compound, a detailed analysis of atom economy would require the balanced chemical equations for the specific synthetic pathway employed. The calculation is as follows:

Atom Economy (%) = (Molecular Weight of the Desired Product / Sum of Molecular Weights of All Reactants) x 100

Without specific, documented synthetic routes for this compound, a quantitative assessment of atom economy is not feasible. However, a qualitative discussion can be framed around general principles. For instance, addition and rearrangement reactions are inherently more atom-economical than substitution and elimination reactions, which generate stoichiometric byproducts.

Applicability to Scaled-Up Research Synthesis

The transition of a synthetic route from a laboratory-scale procedure to a scaled-up research synthesis presents a unique set of challenges and considerations. While a particular methodology might be effective for producing milligram or gram quantities of this compound, its suitability for producing larger, multi-gram or kilogram, quantities for extensive research purposes needs to be carefully evaluated.

Key factors that determine the scalability of a synthesis include:

Reagent Availability and Cost: The starting materials and reagents must be readily available in larger quantities and at a reasonable cost.

Reaction Conditions: Extreme temperatures, high pressures, or the need for specialized equipment can hinder scalability. Reactions that proceed under mild conditions are generally preferred.

Safety Considerations: The potential for exothermic reactions, the use of highly toxic or pyrophoric reagents, and the generation of gaseous byproducts must be carefully managed on a larger scale.

Work-up and Purification: Procedures that are straightforward on a small scale, such as extractive work-ups and column chromatography, can become cumbersome and time-consuming when scaled up. The ideal scalable synthesis would involve simple filtration and crystallization for product isolation.

Robustness and Reproducibility: The reaction should be consistently reproducible on a larger scale, with minimal impact on yield and purity from minor variations in reaction parameters.

Without established synthetic protocols for this compound, a definitive assessment of its scalability is not possible. However, a prospective evaluation would favor routes that utilize cost-effective starting materials, employ safe and manageable reaction conditions, and allow for non-chromatographic purification methods.

Chemical Reactivity and Mechanistic Organic Transformations of 3 Chloro 5 Iodophenacylamine Hydrochloride

Intrinsic Reactivity of the Phenacylamine Functional Moiety

The phenacylamine moiety is characterized by a carbonyl group and an adjacent primary amine. These two functional groups exhibit distinct yet interconnected reactivity profiles.

The primary amine group (—NH₂) is a potent nucleophile and a weak base, making it susceptible to a variety of electrophilic reagents. Its reactivity is fundamental to building more complex molecular architectures.

Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide derivatives. This transformation is often used to protect the amine group or to introduce new functional side chains.

Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction is often difficult to control and can result in over-alkylation, yielding a mixture of products, including the quaternary ammonium (B1175870) salt. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine/enamine, offers a more controlled method for mono-alkylation.

Iminization: In the context of the amine group itself, reaction with aldehydes or ketones forms Schiff bases (imines). This reversible reaction is typically catalyzed by acid and involves the removal of water to drive the equilibrium toward the product.

Table 1: Summary of Amine-Based Transformations

| Transformation | Reagent Example | Product Type | General Conditions |

| Acylation | Acetyl chloride (CH₃COCl) | N-(3-chloro-5-iodophenacyl)acetamide | Aprotic solvent, base (e.g., Pyridine) |

| Alkylation | Methyl iodide (CH₃I) | Secondary/Tertiary amines | Polar solvent, potential for over-alkylation |

| Reductive Amination | Benzaldehyde, then NaBH₃CN | N-benzyl-3-chloro-5-iodophenacylamine | Methanol, pH control |

The carbonyl group (C=O) is electrophilic at the carbon atom due to the polarization of the carbon-oxygen double bond. patsnap.comchemistrysteps.com This electrophilicity allows for a range of nucleophilic addition reactions. The presence of the adjacent electron-withdrawing aromatic ring enhances this electrophilic character.

Nucleophilic Additions: The carbonyl carbon is a target for various nucleophiles. libretexts.orgmasterorganicchemistry.com For instance, reaction with cyanide ion (e.g., from NaCN/HCl) leads to the formation of a cyanohydrin. Grignard reagents or organolithium compounds would add to the carbonyl to form tertiary alcohols after acidic workup. Reduction of the carbonyl group using hydride reagents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding secondary alcohol, 1-(3-chloro-5-iodophenyl)-2-aminoethanol.

Condensation Reactions: These reactions involve a nucleophilic attack on the carbonyl followed by a dehydration step. A key example is the formation of imines (Schiff bases) through reaction with primary amines, or hydrazones with hydrazine (B178648) derivatives. Aldol-type condensation reactions are also possible if the α-carbon can be deprotonated to form an enolate, though this can be complex given the presence of the amine.

Table 2: Examples of Carbonyl Group Reactions

| Reaction Type | Reagent Example | Intermediate/Product Type | Key Features |

| Reduction | Sodium borohydride (NaBH₄) | Secondary alcohol | Selective for carbonyl over aromatic halogens |

| Cyanohydrin Formation | Sodium cyanide (NaCN), HCl | Cyanohydrin | Adds a new carbon atom |

| Imine Formation | Aniline (C₆H₅NH₂) | Imine (Schiff Base) | Reversible, acid-catalyzed |

Reactivity Governing the Halogenated Aromatic Nucleus

The aromatic ring of 3-Chloro-5-iodophenacylamine is substituted with three groups: a chloro group, an iodo group, and a phenacylamine group. The halogens are deactivating but ortho-, para-directing in electrophilic aromatic substitution, while the carbonyl-containing side chain is a meta-director and strongly deactivating. This deactivation makes electrophilic substitution challenging. However, the halogen substituents provide powerful handles for nucleophilic aromatic substitution and, more significantly, metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.pubmasterorganicchemistry.com

In 3-Chloro-5-iodophenacylamine, the acetylamine moiety (-COCH₂NH₂) is a moderately strong electron-withdrawing group. It deactivates the ring and can stabilize the negative charge in the Meisenheimer complex intermediate formed during an SNAr reaction. libretexts.org The electron-withdrawing effect is most pronounced at the positions ortho and para to this group. The iodine and chlorine atoms are located meta to the acetylamine group, which is not an optimal orientation for SNAr activation. Therefore, forcing conditions, such as high temperatures and very strong nucleophiles, would be required for SNAr to occur. If substitution were to occur, it would likely favor displacement of the iodide ion over the chloride, as the C-I bond is weaker than the C-Cl bond.

Transition metal-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they represent the most significant area of reactivity for the halogenated aromatic nucleus of this molecule. mdpi.comacs.orgresearchgate.net The differential reactivity of the carbon-iodine and carbon-chlorine bonds is the key to achieving selective functionalization. In palladium-catalyzed reactions, the reactivity of aryl halides follows the order: Ar-I > Ar-Br >> Ar-Cl. wikipedia.org This pronounced difference allows for the selective coupling at the C-I bond while leaving the C-Cl bond intact for potential subsequent transformations. researchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or boronic ester) and an organic halide. nih.gov It is widely used due to its mild reaction conditions and tolerance of a broad range of functional groups. For 3-Chloro-5-iodophenacylamine, a Suzuki-Miyaura coupling would be highly selective for the C-I bond. nih.gov By carefully selecting the catalyst, base, and solvent, one can couple a wide variety of aryl, heteroaryl, or vinyl boronic acids at the 5-position.

Table 3: Predicted Conditions for Selective Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Predicted Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Chloro-5-phenylphenacylamine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/Water | 3-Chloro-5-(4-methoxyphenyl)phenacylamine |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/Water | 3-Chloro-5-(thiophen-2-yl)phenacylamine |

Sonogashira Coupling:

The Sonogashira coupling is a palladium-catalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Similar to the Suzuki reaction, the Sonogashira coupling is highly chemoselective for the more reactive aryl iodide. beilstein-journals.orglibretexts.org This allows for the introduction of an alkynyl moiety at the 5-position of the aromatic ring, a valuable transformation for synthesizing conjugated systems and precursors for further reactions. nih.gov

Table 4: Predicted Conditions for Selective Sonogashira Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Predicted Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (TEA) | THF | 3-Chloro-5-(phenylethynyl)phenacylamine |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 3-Chloro-5-((trimethylsilyl)ethynyl)phenacylamine |

| Propargyl alcohol | PdCl₂(dppf) / CuI | K₂CO₃ | DMF | 3-Chloro-5-(3-hydroxyprop-1-yn-1-yl)phenacylamine |

Investigation of Nucleophilic Aromatic Substitution (SNAr) Pathways

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Aminations)

While no specific studies on Buchwald-Hartwig amination of 3-Chloro-5-iodophenacylamine hydrochloride have been found, the presence of both chloro and iodo substituents on the aromatic ring makes it a potential substrate for such palladium-catalyzed cross-coupling reactions. In general, the reactivity of aryl halides in Buchwald-Hartwig amination follows the order I > Br > Cl. This suggests that a selective reaction at the iodo-substituted position might be achievable under carefully controlled conditions.

The generic mechanism for a Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for the success and selectivity of the reaction. For a dihalogenated substrate like 3-Chloro-5-iodophenacylamine, achieving mono-amination at the iodine position would likely require milder conditions and specific ligand systems that favor oxidative addition to the C-I bond over the C-Cl bond.

Hypothetical Reaction Parameters for Selective Buchwald-Hartwig Amination:

| Parameter | Condition for Selective C-I Amination | Rationale |

| Catalyst | Palladium(0) precursor (e.g., Pd₂(dba)₃) | Precursor to the active catalyst. |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) | Promotes oxidative addition and reductive elimination. |

| Base | Weaker base (e.g., K₃PO₄, Cs₂CO₃) | To minimize side reactions and deactivation of the catalyst. |

| Solvent | Aprotic polar solvents (e.g., Toluene, Dioxane) | Solubilizes reactants and catalyst. |

| Temperature | Lower to moderate temperatures | To favor selectivity for the more reactive C-I bond. |

Carbon-Oxygen and Carbon-Sulfur Bond Formations

Similar to C-N bond formation, palladium-catalyzed cross-coupling reactions can also be employed to form C-O and C-S bonds. These reactions, often referred to as Buchwald-Hartwig etherification or thioetherification, would also be expected to proceed preferentially at the more reactive carbon-iodine bond of this compound. The general mechanistic principles are analogous to the amination reaction, involving an alcohol or a thiol as the nucleophile.

Electrophilic Aromatic Substitution on the Substituted Ring

The existing substituents on the aromatic ring of this compound will direct any further electrophilic aromatic substitution. Both chlorine and iodine are ortho-, para-directing deactivators. The phenacylamine hydrochloride group is a meta-directing deactivator. The interplay of these directing effects would make the outcome of electrophilic aromatic substitution complex and likely result in a mixture of products. The strong deactivating nature of the existing groups would also necessitate harsh reaction conditions for electrophilic aromatic substitution to occur.

Detailed Mechanistic Investigations of Key Reaction Pathways

As of the current available information, no specific detailed mechanistic investigations for the reactions of this compound have been published. The following sections outline the types of studies that would be necessary to elucidate these pathways.

Elucidation of Reaction Kinetics and Thermodynamic Parameters

To understand the reactivity of this compound, kinetic studies would be essential. For a reaction like the Buchwald-Hartwig amination, monitoring the reaction progress over time under various concentrations of reactants, catalyst, and ligand would allow for the determination of the reaction order with respect to each component. This information helps in formulating a rate law, which provides insights into the rate-determining step of the catalytic cycle. Thermodynamic parameters such as enthalpy (ΔH‡) and entropy (ΔS‡) of activation could be determined by studying the effect of temperature on the reaction rate, providing further details about the transition state.

Computational and Experimental Transition State Analysis

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms at a molecular level. For a cross-coupling reaction involving this compound, DFT calculations could be used to model the energies of intermediates and transition states along the catalytic cycle. This would help in understanding the preference for reaction at the C-I versus the C-Cl bond and the role of the ligand in promoting the reaction. Experimental techniques like kinetic isotope effect (KIE) studies could complement computational analyses by providing information about bond-breaking and bond-forming events in the rate-determining step.

Influence of Solvent Systems and Catalytic Species on Reaction Outcomes

The choice of solvent can significantly impact the rate and selectivity of a reaction. For palladium-catalyzed reactions, solvent polarity and coordinating ability can influence the stability of catalytic intermediates and the solubility of reactants. A systematic study of different solvents would be necessary to optimize reaction conditions. Similarly, the nature of the catalytic species, including the palladium precursor and the ancillary ligand, plays a pivotal role. Screening a variety of ligands with different steric and electronic properties would be crucial to identify the most effective catalyst for a desired transformation of this compound.

Strategic Derivatization and Synthesis of Structural Analogs from this compound

The unique substitution pattern of this compound offers a platform for developing new molecular entities through targeted chemical modifications. The disparate electronic properties and bond strengths of the carbon-chlorine and carbon-iodine bonds, in particular, enable selective functionalization, a key strategy in modern organic synthesis.

Preparation of Novel Halogenated Phenacylamine Analogs

The synthesis of new halogenated phenacylamine analogs from this compound can be achieved through reactions that modify the existing halogen substituents or introduce new ones. The greater reactivity of the carbon-iodine bond compared to the carbon-chlorine bond allows for selective transformations such as cross-coupling reactions. For instance, Sonogashira, Suzuki, or Stille coupling reactions could be selectively performed at the 5-position (iodo) while leaving the 3-position (chloro) intact. This differential reactivity is a cornerstone for creating complex, asymmetrically substituted aromatic compounds.

Furthermore, nucleophilic aromatic substitution reactions can be employed to replace one of the halogen atoms, typically the one activated by suitably positioned electron-withdrawing groups. The phenacylamine moiety itself influences the reactivity of the aromatic ring, and reaction conditions can be tuned to favor the substitution of either the chloro or iodo group.

Below is a representative table of potential derivatization reactions for the synthesis of novel halogenated analogs:

| Reaction Type | Reagent/Catalyst | Target Halogen | Potential Product Class |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Iodine | 5-Aryl-3-chlorophenacylamines |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Iodine | 5-Alkynyl-3-chlorophenacylamines |

| Buchwald-Hartwig Amination | Amine, Pd catalyst | Iodine | 5-(Amino)-3-chlorophenacylamines |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., RO⁻) | Chlorine/Iodine | 3-Alkoxy-5-iodophenacylamines or 3-chloro-5-alkoxyphenacylamines |

Synthesis of Advanced Ligands and Coordination Complexes

The amine and keto functional groups in this compound make it an excellent candidate for the synthesis of Schiff base ligands. Condensation of the primary amine with various aldehydes or ketones can yield a diverse library of ligands with varying steric and electronic properties. These Schiff base ligands, containing the halogenated phenyl ring, can then be used to form coordination complexes with a range of transition metals.

The resulting metal complexes are of significant interest due to their potential applications in catalysis, materials science, and medicinal chemistry. The nature of the halogen substituents can modulate the electronic properties of the ligand and, consequently, the reactivity and stability of the metal complex.

A summary of a synthetic approach to coordination complexes is presented below:

| Step | Reactants | Reaction Conditions | Product |

| 1. Ligand Synthesis | This compound, Substituted Aldehyde | Reflux in ethanol, catalytic acid | Schiff Base Ligand |

| 2. Complexation | Schiff Base Ligand, Metal Salt (e.g., Cu(II), Ni(II), Co(II)) | Reflux in a suitable solvent | Metal-Coordination Complex |

The characterization of these complexes would typically involve techniques such as FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to confirm the coordination of the ligand to the metal center.

Construction of Diverse Heterocyclic Systems

The bifunctional nature of this compound (possessing both an amine and a ketone group) makes it a valuable precursor for the synthesis of various heterocyclic systems. These reactions often involve intramolecular or intermolecular cyclization pathways.

For example, the Hantzsch pyrrole (B145914) synthesis could be adapted by reacting the phenacylamine with a β-dicarbonyl compound to form substituted pyrroles. Similarly, condensation with reagents like hydrazine or its derivatives could lead to the formation of pyridazine (B1198779) or other diazine systems. The Paal-Knorr synthesis is another relevant pathway for constructing five-membered heterocycles like pyrroles and furans.

The table below outlines some potential heterocyclic systems that could be synthesized from this compound:

| Heterocyclic System | Co-reactant | General Reaction Type |

| Pyrroles | β-Dicarbonyl compound | Hantzsch Pyrrole Synthesis |

| Imidazoles | Aldehyde, Ammonia (B1221849) source | Radziszewski Imidazole Synthesis |

| Pyrazines | 1,2-Dicarbonyl compound | Condensation/Cyclization |

| Quinoxalines | o-Phenylenediamine | Condensation/Cyclization |

The resulting heterocyclic compounds, bearing the 3-chloro-5-iodophenyl substituent, are of interest for their potential biological activities and as building blocks for more complex molecular architectures.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For organic molecules such as 3-Chloro-5-iodophenacylamine hydrochloride, ¹H (proton) and ¹³C (carbon-13) NMR are the most informative methods.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each proton, and the number of neighboring protons.

Chemical Shift Assignments for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the substituted benzene (B151609) ring and the aliphatic protons of the phenacylamine backbone. The precise chemical shifts (δ), measured in parts per million (ppm), are influenced by the electron-withdrawing effects of the chloro and iodo substituents, as well as the carbonyl and amine groups.

A hypothetical data table for the expected ¹H NMR chemical shifts is presented below. The actual experimental values would be necessary for a definitive assignment.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H | 7.5 - 8.5 | m |

| Aliphatic CH₂ | 4.0 - 5.0 | s |

| Amine NH₃⁺ | 8.0 - 9.0 | br s |

Spin-Spin Coupling Patterns and Multiplicity Analysis

The interaction between non-equivalent protons on adjacent carbon atoms, known as spin-spin coupling, leads to the splitting of NMR signals into characteristic patterns (e.g., singlets, doublets, triplets, multiplets). The coupling constants (J), measured in Hertz (Hz), provide valuable information about the connectivity of atoms. For the aromatic protons of this compound, meta-coupling would be anticipated between the remaining protons on the benzene ring. The methylene (B1212753) (-CH₂-) protons adjacent to the amine group would likely appear as a singlet, assuming no coupling with the amine protons due to rapid exchange or the nature of the hydrochloride salt.

Deuterium (B1214612) Exchange Studies for Amine Protons

To definitively identify the resonance signal corresponding to the amine protons (-NH₃⁺), a deuterium exchange study is typically performed. This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. The labile amine protons will exchange with deuterium atoms, causing the disappearance of the amine proton signal from the ¹H NMR spectrum. This technique is a standard method for the assignment of protons attached to heteroatoms like nitrogen and oxygen.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum.

Carbon Chemical Shift Correlations for Aromatic and Carbonyl Centers

The chemical shifts in a ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom. For this compound, the spectrum would show signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic methylene carbon. The electron-withdrawing effects of the halogen substituents and the carbonyl group would significantly influence the chemical shifts of the aromatic carbons. The carbonyl carbon would be expected to resonate at a characteristically downfield position.

A hypothetical data table for the expected ¹³C NMR chemical shifts is provided below. Experimental verification is required for accurate assignments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C=O | 190 - 200 |

| Aromatic C-Cl | 130 - 140 |

| Aromatic C-I | 90 - 100 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-C(O) | 135 - 145 |

| Aliphatic CH₂ | 40 - 50 |

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amine Characterization

Mass Spectrometry (MS) Techniques for Molecular Information

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the analysis would be performed on the cationic form, [C₈H₈ClINO]⁺. The experimentally measured exact mass is compared to the theoretically calculated mass based on the sum of the exact masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O). A close match between the experimental and theoretical mass confirms the molecular formula and, by extension, the identity of the compound.

Table 3: HRMS Data for the Cation of 3-Chloro-5-iodophenacylamine

| Parameter | Value |

|---|---|

| Molecular Formula (Cation) | C₈H₈ClINO⁺ |

| Calculated Exact Mass (Monoisotopic) | 323.9312 u |

Advanced Ionization Techniques for Organic Salts (e.g., Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI), Direct Analysis in Real Time (DART))

Mass spectrometry (MS) is a cornerstone of molecular analysis, and the choice of ionization technique is critical, especially for organic salts which can be challenging to analyze using traditional methods. Soft ionization techniques are preferred as they generate ions with minimal fragmentation, preserving the molecular structure for detection. wikipedia.org

Electrospray Ionization (ESI)

Electrospray ionization is an exceptionally suitable technique for analyzing polar and ionic compounds like this compound. plos.orgnih.gov As a soft ionization method, ESI is adept at generating gas-phase ions from thermally labile molecules directly from a solution. wikipedia.org The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. wikipedia.org As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. plos.org

For this compound, which exists as an ionic salt, ESI in positive ion mode would readily detect the protonated cation, [M+H]⁺. The pre-existing charge on the amine group facilitates this process, leading to a strong signal corresponding to the molecular ion of the free base. This makes ESI a highly sensitive and effective method for the molecular weight confirmation of this compound. nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is another soft ionization technique that involves co-crystallizing the analyte with a matrix material that strongly absorbs laser energy. wikipedia.orgjove.com A pulsed laser irradiates the sample, causing the matrix to desorb and vaporize, carrying the analyte molecules into the gas phase where they are ionized, typically through proton transfer. wikipedia.orgcreative-proteomics.com While MALDI is renowned for its application to large biomolecules, its use has been extended to the analysis of small organic molecules. wikipedia.orgrsc.org

For this compound, MALDI could be employed for molecular weight determination. The selection of an appropriate matrix is crucial to avoid interference in the low mass range. rsc.org This technique is advantageous for its tolerance to salts and buffers and for producing predominantly singly charged ions, which simplifies the resulting mass spectrum. creative-proteomics.com

Direct Analysis in Real Time (DART)

DART is an ambient ionization technique that allows for the rapid analysis of solids, liquids, and gases with minimal to no sample preparation. nih.govojp.gov The method uses a stream of heated, excited gas (typically helium or nitrogen) to desorb and ionize analytes from a surface. ojp.govrsc.org The excited gas initiates a series of gas-phase reactions, ultimately leading to the ionization of the analyte, often through protonation from atmospheric water. nih.gov

Analysis of this compound by DART-MS would be exceptionally rapid. A small amount of the solid powder could be presented to the DART source, and a mass spectrum would be generated almost instantaneously. utoronto.ca This technique is expected to produce a simple spectrum dominated by the protonated molecule, making it a powerful tool for high-throughput screening and rapid identity confirmation in a synthetic workflow. ojp.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule. wikipedia.orgnih.gov It involves multiple stages of mass analysis, typically where a specific precursor ion is selected, fragmented, and then the resulting product ions are analyzed. nationalmaglab.orgyoutube.com This process provides a fragmentation pattern that acts as a structural fingerprint of the molecule. nationalmaglab.org

For this compound, the protonated molecular ion generated by a soft ionization source like ESI would be selected in the first stage of the mass spectrometer. This precursor ion would then be subjected to fragmentation, commonly through collision-induced dissociation (CID), where it collides with an inert gas. unt.edu The resulting product ions are analyzed in the second stage.

The predicted fragmentation pathway for the protonated form of 3-Chloro-5-iodophenacylamine would likely involve characteristic losses based on its structure:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C-N bond.

Loss of the carbonyl group (CO): A common fragmentation for ketones.

Cleavage of the α-carbon bond: Scission of the bond between the carbonyl carbon and the adjacent methylene group.

Loss of halogens: Sequential or concerted loss of chlorine and iodine radicals or as neutral molecules (e.g., HCl, HI).

By analyzing the mass-to-charge ratios of these fragments, the connectivity of the atoms within the molecule can be pieced together, confirming the identity and structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) is a robust analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgalfa-chemistry.com It is ideally suited for the analysis of volatile and thermally stable compounds. alfa-chemistry.com However, this compound is an organic salt and is therefore non-volatile and not directly amenable to GC-MS analysis.

To utilize GC-MS, the compound must first be converted into a volatile derivative. The primary amine group can be derivatized, for example, through acylation (e.g., with trifluoroacetic anhydride) or silylation (e.g., with BSTFA). This chemical modification neutralizes the charge and increases the volatility of the molecule, allowing it to pass through the GC column.

Once derivatized, GC-MS can be a powerful tool for purity assessment or for monitoring the progress of a chemical reaction in which 3-Chloro-5-iodophenacylamine is a reactant or product. The high separation efficiency of the capillary GC column can resolve the derivatized compound from impurities or other reaction components, and the mass spectrometer provides definitive identification. libretexts.org

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-volatile Compounds

Liquid chromatography-mass spectrometry (LC-MS) is the premier analytical technique for non-volatile, polar, and thermally labile compounds, making it perfectly suited for the direct analysis of this compound. nih.govresearchgate.net The technique interfaces a liquid chromatograph, for separating components of a mixture, with a mass spectrometer for detection and identification. researchgate.net

A reversed-phase high-performance liquid chromatography (HPLC) column would likely be used to analyze this compound. The compound would be dissolved in a suitable solvent and injected into the LC system. Based on its polarity, it would interact with the stationary phase of the column and be separated from any impurities.

Upon eluting from the column, the compound would be introduced into the mass spectrometer, typically via an ESI source. The MS detector provides high selectivity and sensitivity, allowing for the confirmation of the molecular weight and, when coupled with tandem MS (LC-MS/MS), the elucidation of its structure. nih.govresearchgate.net This makes LC-MS an indispensable tool for both qualitative and quantitative analysis of this compound in various matrices.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These methods measure the vibrations of bonds within the molecule, which occur at characteristic frequencies. specac.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides a molecular fingerprint of a compound. nih.gov When a sample is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending, etc.). specac.comuhcl.edu An FT-IR spectrum is a plot of absorbance or transmittance versus the frequency of radiation, which reveals the functional groups present. d-nb.info

The FT-IR spectrum of this compound would be expected to show distinct absorption bands corresponding to its key functional groups. The presence of the hydrochloride salt significantly influences the N-H stretching vibrations.

| Functional Group | Type of Vibration | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (in -NH₃⁺) | Stretching | 3200 - 2800 | Strong, Broad |

| C=O (Aryl Ketone) | Stretching | 1700 - 1680 | Strong |

| N-H (in -NH₃⁺) | Bending | 1600 - 1500 | Medium |

| C-Cl (Aryl) | Stretching | 800 - 600 | Strong |

| C-I (Aryl) | Stretching | ~500 | Strong |

The combination of these characteristic peaks in an FT-IR spectrum would provide strong evidence for the presence of all key functional components of the this compound structure.

Despite a comprehensive search for scientific literature, specific experimental and theoretical data for the chemical compound “this compound” is not publicly available. Detailed research findings from advanced spectroscopic and analytical characterization methodologies, as well as X-ray crystallography studies, for this particular compound have not been published in accessible scholarly articles or databases.

Consequently, it is not possible to generate an article with scientifically accurate data for the specified outline, which includes:

X-ray Crystallography for Solid-State Structural Determination

Comprehensive Study of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-Stacking)

Without primary research data, any attempt to provide the requested detailed analysis, data tables, and research findings would be speculative and would not meet the required standards of scientific accuracy.

Investigation of Polymorphism and Crystal Packing

A thorough search of scientific literature and crystallographic databases did not yield specific studies on the polymorphism and crystal packing of this compound. The solid-state behavior of a pharmaceutical compound is a critical aspect of its development, as different polymorphic forms can exhibit varied physicochemical properties, including solubility, stability, and bioavailability. The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

While no direct research on the crystal structure of this compound is publicly available, the investigation of such a compound would typically involve a range of advanced analytical techniques. scielo.br Methods like single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) are fundamental in determining the three-dimensional atomic arrangement and identifying different crystalline forms. scielo.br Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are essential for characterizing phase transitions and the thermal stability of polymorphs. scielo.br Spectroscopic methods such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide insights into the molecular conformations and intermolecular interactions within the crystal lattice.

Given the absence of experimental data, any detailed discussion on the specific polymorphic forms, unit cell parameters, space groups, or intermolecular packing motifs for this compound would be speculative. Further research and publication of crystallographic studies are necessary to elucidate the solid-state characteristics of this compound.

Theoretical and Computational Chemistry Studies of 3 Chloro 5 Iodophenacylamine Hydrochloride

Quantum Chemical Calculation Methodologies

The application of quantum chemistry is crucial for predicting the geometric, electronic, and spectroscopic properties of molecules. For a comprehensive analysis of 3-Chloro-5-iodophenacylamine hydrochloride, both ab initio and Density Functional Theory (DFT) methods are employed.

Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF theory is a significant first step, it does not account for electron correlation, which is the interaction between individual electrons.

To incorporate electron correlation, post-Hartree-Fock methods are necessary. Møller-Plesset (MP) perturbation theory is one such method that improves upon the HF results by treating electron correlation as a perturbation to the HF Hamiltonian. wikipedia.orgfiveable.me MP calculations are typically performed to the second (MP2), third (MP3), or fourth (MP4) order, with MP2 being the most common due to its balance of accuracy and computational cost. wikipedia.orgfiveable.me These methods are known to provide a good description of dispersion interactions, which can be important for understanding intermolecular forces. fiveable.me Systematic studies have shown that the MP perturbation theory is not necessarily a convergent theory at high orders, and its performance can depend on the chemical system being studied. wikipedia.org

Table 1: Comparison of Ab Initio Methodologies

| Method | Description | Key Feature |

|---|---|---|

| Hartree-Fock (HF) | Approximates the many-electron wavefunction using a single Slater determinant. | Does not include electron correlation. |

| Møller-Plesset (MP2) | Adds electron correlation effects to the HF method using second-order perturbation theory. wikipedia.org | Provides a cost-effective way to account for a significant portion of electron correlation. fiveable.me |

| Møller-Plesset (MP3/MP4) | Higher-order perturbation theories that offer further refinement of the correlation energy. fiveable.me | Computationally more expensive and used for smaller systems requiring high accuracy. wikipedia.orgfiveable.me |

Density Functional Theory (DFT) has become a mainstay in computational chemistry due to its favorable balance of accuracy and computational efficiency. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density.

A fundamental application of DFT is the determination of the molecule's equilibrium geometry. This involves finding the minimum energy conformation on the potential energy surface. For this compound, geometric optimization would be performed to predict bond lengths, bond angles, and dihedral angles. The results of these calculations provide a detailed three-dimensional structure of the molecule in its most stable form.

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be correlated with experimental spectroscopic data to aid in the assignment of spectral bands. For instance, the characteristic stretching vibrations of C-Cl bonds are generally observed in the low wavenumber region of the spectrum. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenacylamine Derivative

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: This table presents hypothetical data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents regions of neutral potential. The MEP surface for this compound would highlight the electronegative chlorine, iodine, and oxygen atoms as regions of negative potential and the amine group's hydrogen atoms as regions of positive potential.

Density Functional Theory (DFT) Calculations

Charge Distribution Analysis (e.g., Mulliken, Natural Population Analysis)

Charge distribution analysis is a computational method used to assign partial atomic charges to atoms within a molecule, offering insights into its electronic structure, reactivity, and intermolecular interactions. Methods like Mulliken population analysis and Natural Population Analysis (NPA) are commonly employed. uni-muenchen.dechemrxiv.org However, no published studies were found that report the results of these analyses for this compound. Therefore, a data table of atomic charges for this specific molecule cannot be generated.

Implementation of Solvation Models and Solvent Effects

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. This is achieved by exploring the molecule's potential energy surface (PES). Such studies provide critical information about a molecule's flexibility and its most likely shapes. A search of the literature yielded no specific conformational analyses or explorations of the potential energy surface for this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics simulations model the physical movements of atoms and molecules over time, offering a detailed view of their dynamic behavior.

Analysis of Conformational Flexibility and Rotational Barriers

MD simulations can be used to analyze the flexibility of different parts of a molecule and to calculate the energy required for rotation around specific chemical bonds (rotational barriers). This information helps in understanding how the molecule changes its shape and interacts with its environment. No MD simulation studies focused on the conformational flexibility or rotational barriers of this compound have been published.

Simulation of Intermolecular Interactions in Condensed Phases

In a condensed phase (liquid or solid), MD simulations can elucidate the complex network of intermolecular interactions, such as hydrogen bonding and van der Waals forces. These simulations are vital for understanding the bulk properties of a substance. There is currently no available research detailing MD simulations of this compound in a condensed phase.

Structure-Reactivity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

The biological activity or chemical reactivity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties. Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to decipher these connections, enabling the prediction of a compound's behavior and the rational design of new molecules with desired characteristics. For halogenated aromatic compounds, QSAR models are frequently developed to predict properties ranging from biological activity to toxicity. sciepub.commdpi.com

Derivation and Utilization of Computational Descriptors (e.g., Topological Polar Surface Area, LogP, Rotatable Bonds)

Topological Polar Surface Area (TPSA): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a critical predictor of drug absorption, distribution, metabolism, and excretion (ADME) properties, particularly intestinal absorption and blood-brain barrier penetration. For this compound, the primary amine and carbonyl groups would be the main contributors to its TPSA value.

LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity or hydrophobicity. This descriptor is fundamental in pharmacology and environmental science, influencing a molecule's membrane permeability and its interaction with biological targets. The presence of two halogen atoms (chlorine and iodine) on the benzene (B151609) ring would significantly increase the lipophilicity of this compound.

Rotatable Bonds: The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A higher number of rotatable bonds is often associated with lower oral bioavailability. In this compound, the key rotatable bonds would be the C-C bond between the carbonyl group and the aromatic ring, and the C-C bond between the carbonyl and the aminomethyl group.

The following table provides a hypothetical representation of such descriptors for this compound, based on general principles of computational chemistry.

| Descriptor | Theoretical Significance |

| Topological Polar Surface Area (TPSA) | Influences membrane permeability and bioavailability. The amine and carbonyl groups are the primary polar fragments. |

| LogP (Octanol-Water Partition Coefficient) | Indicates the lipophilicity of the molecule. The chloro and iodo substituents are expected to contribute to a higher LogP value, affecting solubility and membrane transport. |

| Number of Rotatable Bonds | Relates to the conformational flexibility of the molecule, which can impact binding to biological targets and bioavailability. |

| Molecular Weight | A fundamental property that influences a wide range of pharmacokinetic and pharmacodynamic parameters. |

| Hydrogen Bond Donors | The primary amine group acts as a hydrogen bond donor, which is crucial for molecular recognition and interaction with biological macromolecules. |

| Hydrogen Bond Acceptors | The carbonyl oxygen and the nitrogen of the amine group can act as hydrogen bond acceptors, contributing to intermolecular interactions. |

This table is illustrative and the values would need to be calculated using specialized computational software.

Computational Prediction of Reactivity Hotspots and Reaction Pathways

Computational chemistry offers powerful tools to predict the most likely sites of chemical reactions on a molecule and to elucidate potential reaction mechanisms. Methods such as Density Functional Theory (DFT) are employed to calculate the distribution of electrons and electrostatic potential across the molecule. researchgate.netchemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.govchemrxiv.org Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. For this compound, the carbonyl oxygen would exhibit a strong negative potential, making it a prime site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the primary amine group would show a positive potential, indicating their susceptibility to deprotonation or interaction with nucleophiles. The aromatic ring, influenced by the electron-withdrawing effects of the halogen and acyl groups, would present a complex electrostatic landscape.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region where an electron is most likely to be accepted (electrophilic character). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net For a molecule like this compound, the distribution of these orbitals would be influenced by the interplay of the phenyl ring, the halogens, and the phenacylamine moiety, dictating its behavior in various chemical transformations.

Predicted Reactivity: Based on general principles of organic chemistry and computational studies of similar halogenated aromatic ketones, several reactivity hotspots can be predicted:

The Carbonyl Group: The electrophilic carbon of the carbonyl group is susceptible to attack by nucleophiles.

The α-Carbon: The carbon atom adjacent to the carbonyl group can be enolized, making it a potential site for substitution reactions.

The Primary Amine: The lone pair of electrons on the nitrogen atom confers nucleophilic and basic properties to the amine group.

The Aromatic Ring: The positions on the aromatic ring are subject to electrophilic or nucleophilic aromatic substitution, with the directing effects of the chloro, iodo, and acyl substituents determining the regioselectivity. The carbon-halogen bonds, particularly the C-I bond, can participate in transition metal-catalyzed cross-coupling reactions.

In Silico Approaches for Chemical Discovery and Library Design in Building Block Applications

This compound, with its multiple functional groups and defined stereochemistry, represents an attractive scaffold for the construction of chemical libraries. In silico methods are instrumental in designing such libraries for drug discovery and other applications. mdpi.comresearchgate.net

Virtual Screening: By computationally generating a library of derivatives from the this compound scaffold, it is possible to perform virtual screening against a specific biological target. This involves docking the virtual compounds into the active site of a protein to predict their binding affinity and mode of interaction.

Combinatorial Library Design: Computational tools can be used to design combinatorial libraries by systematically exploring a range of substituents at various positions on the parent molecule. For this compound, derivatization could be explored at the primary amine, the aromatic ring (via substitution or cross-coupling), or the α-carbon.

The following table outlines potential derivatization strategies for library design based on the this compound scaffold.

| Scaffold Position | Potential Reactions for Derivatization |

| Primary Amine | N-alkylation, N-acylation, reductive amination, formation of sulfonamides. |

| Aromatic Ring | Suzuki, Sonogashira, Heck, or Buchwald-Hartwig cross-coupling reactions at the C-I or C-Cl bonds. Electrophilic aromatic substitution at the vacant positions, guided by the existing substituents. |

| Carbonyl Group | Reduction to an alcohol, conversion to an imine or oxime. |

| α-Carbon | α-Halogenation, α-alkylation. |

By employing these in silico approaches, researchers can prioritize the synthesis of compounds with the highest probability of possessing the desired properties, thereby saving time and resources in the discovery process. The theoretical and computational study of molecules like this compound provides a foundational understanding that can significantly accelerate innovation in chemical and pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-Chloro-5-iodophenacylamine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, stoichiometry) and purification steps. For chlorination and iodination steps, use inert atmospheres to prevent side reactions. Monitor intermediates via thin-layer chromatography (TLC) and confirm final product purity using HPLC (>95%) . Hydroxylamine hydrochloride (used in analogous syntheses) requires precise pH control during oxime formation to avoid byproducts . Recrystallization in anhydrous solvents (e.g., ethanol/dichloromethane) improves purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., H and C NMR to confirm aromatic substituents and amine protons) and mass spectrometry (MS) for molecular ion verification. Infrared (IR) spectroscopy identifies functional groups (e.g., C-I stretching ~500 cm). For quantitative analysis, high-performance liquid chromatography (HPLC) with UV detection ensures purity ≥95% . Cross-reference spectral data with computational models (e.g., DFT simulations) to resolve ambiguities.

Q. What are the critical safety protocols for handling this compound during experimental procedures?

- Methodological Answer : Use nitrile gloves and sealed goggles to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. Store the compound at -20°C in airtight, light-resistant containers to prevent degradation . Waste disposal requires segregation into halogenated organic waste bins and coordination with certified hazardous waste handlers .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) and analyze degradation products via LC-MS. Compare results with control samples stored at -20°C . Use kinetic modeling (Arrhenius equation) to predict shelf life. Conflicting data may arise from trace moisture; employ Karl Fischer titration to quantify water content in batches .

Q. What strategies are recommended for elucidating the reaction mechanisms involving this compound in novel synthetic pathways?

- Methodological Answer : Use isotopic labeling (e.g., deuterated solvents or N-labeled amines) to track reaction pathways via MS/NMR . Perform kinetic isotope effect (KIE) studies to identify rate-determining steps. Computational tools (e.g., Gaussian for transition-state modeling) complement experimental data. For cross-coupling reactions, screen palladium catalysts (e.g., Pd(PPh)) and monitor intermediates with in-situ IR .

Q. How should researchers design experiments to assess the compound’s reactivity in multi-step syntheses while minimizing side reactions?

- Methodological Answer : Employ design of experiments (DoE) to optimize variables (e.g., temperature, catalyst loading). Use high-throughput screening (HTS) for rapid condition testing. Quench aliquots at intervals and analyze via GC-MS/HPLC to identify side products early . For iodinated intermediates, protect from light to prevent C-I bond cleavage .

Q. What methodologies are effective in analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles, including critical process parameter (CPP) identification. Use multivariate analysis (e.g., PCA) on raw material purity, reaction time, and temperature data. Compare impurity profiles across batches via LC-MS and assign root causes (e.g., residual solvents or metal catalysts) .

Q. How can computational chemistry aid in predicting the physicochemical properties of this compound?

- Methodological Answer : Use molecular dynamics (MD) simulations to predict solubility in various solvents. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. COSMO-RS models estimate partition coefficients (logP) for bioavailability studies . Validate predictions with experimental data (e.g., shake-flask solubility tests).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.